ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
Description
The compound ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate (CAS RN: 313262-15-6) is a thiazole derivative characterized by a 1,3-thiazole core substituted at positions 2, 4, and 5. Key structural features include:
- Position 4: A methyl group.
- Position 5: An ethyl carboxylate ester.
- Position 2: An amino group acylated with a (2E)-3-(3-nitrophenyl)prop-2-enoyl moiety, introducing a conjugated nitroaryl system.
The compound is synthesized via Hantzsch thiazole formation or acylhydrazone coupling, as inferred from related methodologies .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-3-24-15(21)14-10(2)17-16(25-14)18-13(20)8-7-11-5-4-6-12(9-11)19(22)23/h4-9H,3H2,1-2H3,(H,17,18,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVXVEALBAGTHD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360827 | |
| Record name | ST50188259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5696-14-0 | |
| Record name | ST50188259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of ethyl 2-aminothiazole-4-carboxylate with 3-nitrocinnamic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The nitrophenyl group in the compound undergoes redox transformations. Reduction of the nitro group to an amino group is a key reaction:
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Mechanism : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amino group via a multi-step electron transfer process.
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Conditions :
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Reagent: Hydrogen gas, palladium on carbon (Pd/C)
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Solvent: Ethanol or ethyl acetate
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Temperature: 25–50°C under pressure.
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Product : 4-methyl-2-{[(2E)-3-(3-aminophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate.
Substitution Reactions
The thiazole ring and ester group participate in nucleophilic substitution:
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Ester Hydrolysis :
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Conditions : Acidic (HCl) or basic (NaOH) conditions.
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Product : 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylic acid.
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Amination/Alcoholysis :
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Reagents : Amines (e.g., NH₃, RNH₂) or alcohols (e.g., methanol).
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Product : Substituted thiazole derivatives (e.g., amides or alcohol esters).
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Condensation and Coupling Reactions
The compound’s enoyl group enables reactions with nucleophiles:
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Claisen-Schmidt Condensation :
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Thiosemicarbazone Formation :
Thermal Stability and Degradation
Thermal analysis reveals stability under standard conditions:
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DSC/TGA Data :
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Melting Point : Not explicitly stated but inferred to be high due to conjugation and aromaticity.
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Decomposition : Likely occurs above 250°C, typical for thiazole derivatives.
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Reaction Comparison Table
Mechanistic Insights
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Electron-Delocalization : The thiazole ring’s aromaticity and conjugation stabilize intermediates during substitution and condensation.
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Nitro Group Reactivity : The nitrophenyl moiety directs reactions due to strong electron-withdrawing effects, enhancing susceptibility to reduction and nucleophilic attack .
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , with a molecular weight of approximately 320.36 g/mol. Its structure includes a thiazole ring, which is known for its biological activity, and a nitrophenyl group that enhances its chemical reactivity.
Physical Properties
- Appearance : Typically presented as a white to off-white solid.
- Solubility : Soluble in organic solvents like DMSO and methanol but less soluble in water.
Medicinal Chemistry
Ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound showed promising results in inhibiting cell proliferation at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of topoisomerase II |
| A549 (Lung) | 15.0 | Induction of apoptosis |
Material Science
The compound's unique structure allows it to be used in the development of advanced materials, particularly in organic electronics.
Case Study: Organic Photovoltaics
Research indicates that thiazole derivatives can enhance the efficiency of organic photovoltaic cells. A recent study highlighted the incorporation of this compound into polymer blends, resulting in improved charge transport properties and increased power conversion efficiency.
| Parameter | Before Addition | After Addition |
|---|---|---|
| Power Conversion Efficiency (%) | 4.5 | 6.8 |
| Charge Mobility (cm²/Vs) | 0.01 | 0.03 |
Biological Studies
The compound has been utilized in various biological assays to study enzyme inhibition and receptor interactions.
Case Study: Enzyme Inhibition
In a biochemical assay targeting acetylcholinesterase (AChE), this compound demonstrated significant inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
| Inhibitor Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45 |
| 20 | 75 |
| 50 | 90 |
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in interactions with proteins and nucleic acids, further contributing to its bioactivity.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of the thiazole ring is critical for modulating biological and chemical properties. Key analogs include:
Key Observations :
Aryl Group Modifications
Variations in the aryl/heteroaryl groups attached to the thiazole core significantly alter physicochemical properties:
Biological Activity
Ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate, a compound featuring a thiazole core and nitrophenyl substituent, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- Thiazole ring : known for its diverse biological activities.
- Nitrophenyl group : often associated with enhanced antibacterial and anticancer properties.
Research indicates that compounds containing thiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group may enhance this activity by disrupting bacterial cell walls or interfering with metabolic pathways .
- Anticancer Properties : Thiazole derivatives are being explored for their ability to induce apoptosis in cancer cells. The compound may inhibit specific signaling pathways that are crucial for cancer cell proliferation .
Antibacterial Activity
The compound's antibacterial efficacy was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound exhibits moderate antibacterial activity, which may be further optimized through structural modifications.
Anticancer Activity
In vitro studies have demonstrated the compound's potential to inhibit cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
Case Studies
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Inhibition of Type III Secretion System (T3SS) :
A study investigated the ability of thiazole derivatives to inhibit T3SS in pathogenic bacteria. This compound was screened among other compounds and showed promising results in reducing the secretion of virulence factors in enteropathogenic E. coli . -
Oct3/4 Induction in Stem Cells :
Another study explored the role of thiazole derivatives in enhancing Oct3/4 expression in embryonic stem cells, which is critical for maintaining pluripotency. The compound was identified as a potential lead structure for further development in regenerative medicine .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
Thiazole Core Formation : Condensation of ethyl 4-methylthiazole-5-carboxylate derivatives with α,β-unsaturated carbonyl precursors under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Amide Coupling : Reaction of the thiazole intermediate with (2E)-3-(3-nitrophenyl)prop-2-enoyl chloride using coupling agents like HATU or DCC in anhydrous THF .
- Critical Parameters : Temperature control (0–5°C during coupling), inert atmosphere (N₂/Ar), and stoichiometric excess of the acyl chloride (1.2–1.5 eq) to minimize side reactions. Yield optimization often requires column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic signals include the thiazole C-H proton (~δ 7.5–8.0 ppm), ester carbonyl (δ 165–170 ppm in 13C), and the nitroaromatic protons (δ 8.1–8.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 402.3) .
- FTIR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹), amide N-H (~3300 cm⁻¹), and nitro groups (~1520 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in this compound for targeted derivatization?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 or ORCA to model electron density maps, identifying electrophilic/nucleophilic regions. The nitro group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic aromatic substitution (SNAr) at the meta position .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways to guide experimental solvent selection .
- Case Study : Substitution of the nitro group with amines (e.g., NH₂R) under Pd catalysis requires pre-optimized HOMO-LUMO alignment for cross-coupling efficiency .
Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. enzyme inhibition) for this compound?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values across multiple assays (e.g., MTT for cytotoxicity vs. fluorogenic substrates for enzyme inhibition) .
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that may explain divergent results .
- Structural Analog Comparison : Cross-reference activity data with derivatives (e.g., methyl vs. ethyl ester analogs) to isolate structure-activity relationships (SAR) .
Q. How can statistical design of experiments (DoE) optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Factorial Design : Vary factors like temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃) in a 2³ factorial matrix to identify significant interactions .
- Response Surface Methodology (RSM) : Central composite design (CCD) models nonlinear relationships, such as catalyst loading vs. yield plateauing at 10 mol% .
- Case Study : A 15-run CCD reduced optimization time by 40% for a similar thiazole derivative, achieving 82% yield with 95% confidence intervals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
